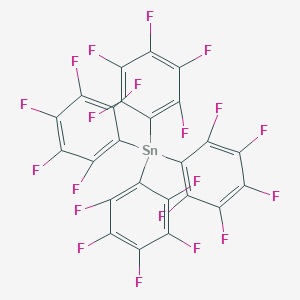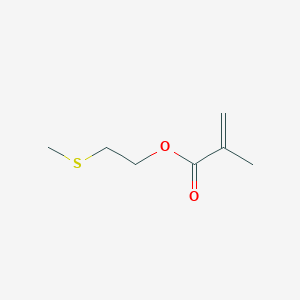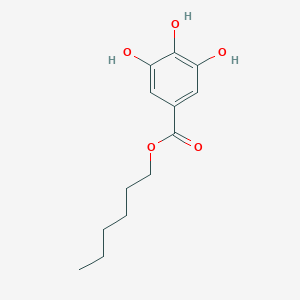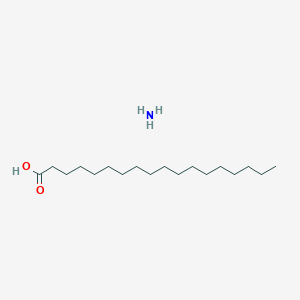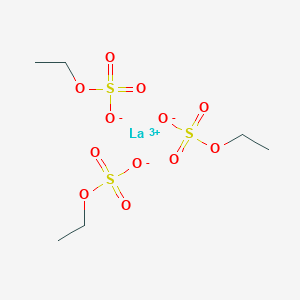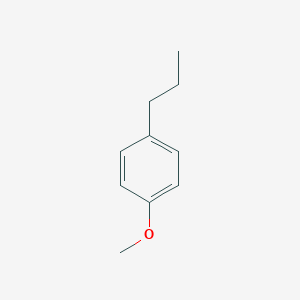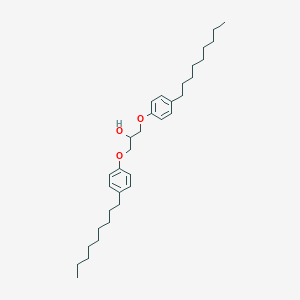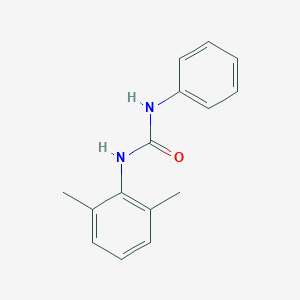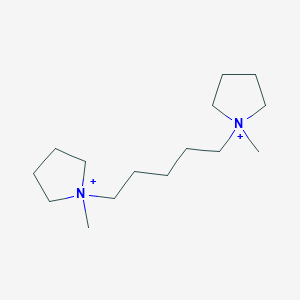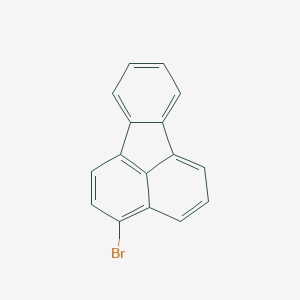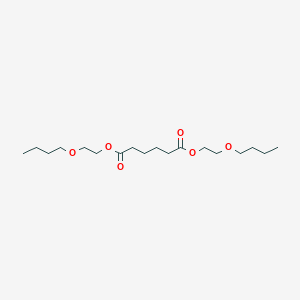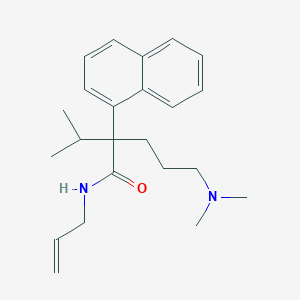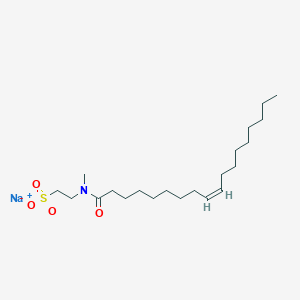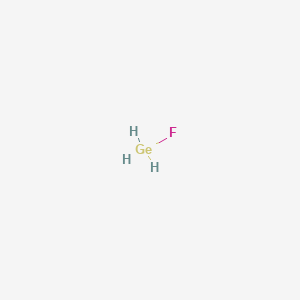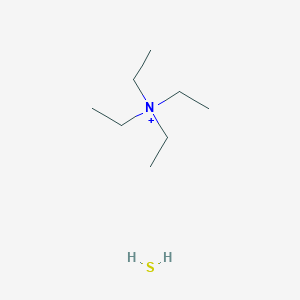
Sulfane;tetraethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfane;tetraethylazanium, also known as TEA-SH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TEA-SH is a sulfane donor molecule that can donate sulfur atoms to various biomolecules, including proteins, nucleic acids, and lipids.
Mécanisme D'action
Sulfane;tetraethylazanium acts as a sulfane donor molecule by donating sulfur atoms to various biomolecules. The mechanism of action involves the formation of a sulfane sulfur intermediate, which can donate sulfur atoms to other biomolecules. The donated sulfur atoms can then form disulfide bonds or react with other biomolecules to form various sulfur-containing compounds.
Effets Biochimiques Et Physiologiques
Sulfane;tetraethylazanium has been shown to have various biochemical and physiological effects in biological systems. It has been shown to protect against oxidative stress and inflammation by increasing the levels of glutathione and other antioxidant enzymes. Furthermore, Sulfane;tetraethylazanium has been shown to regulate the activity of various enzymes, including protein kinases and phosphatases. Additionally, Sulfane;tetraethylazanium has been shown to improve mitochondrial function and reduce cellular damage in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfane;tetraethylazanium has several advantages for lab experiments, including its ability to donate sulfane sulfur to various biomolecules and its stability in biological systems. However, it has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
Sulfane;tetraethylazanium has significant potential for future research in various fields, including cardiovascular diseases, cancer, and neurodegenerative disorders. Future research should focus on elucidating the mechanisms of action of Sulfane;tetraethylazanium in biological systems and identifying its specific targets. Additionally, future research should focus on developing new Sulfane;tetraethylazanium derivatives with improved properties, including increased solubility and reduced toxicity.
Méthodes De Synthèse
Sulfane;tetraethylazanium can be synthesized by reacting tetraethylammonium bromide with hydrogen sulfide gas in the presence of a base. The reaction yields Sulfane;tetraethylazanium as a colorless liquid with a characteristic odor. The purity of the synthesized Sulfane;tetraethylazanium can be determined by using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
Sulfane;tetraethylazanium has been extensively studied for its potential applications in various fields of scientific research. It has been used as a sulfane donor molecule to investigate the role of sulfane sulfur in biological systems. Sulfane;tetraethylazanium has been shown to protect against oxidative stress and inflammation by donating sulfane sulfur to various biomolecules, including glutathione and cysteine residues in proteins. Furthermore, Sulfane;tetraethylazanium has been used to study the role of sulfane sulfur in cardiovascular diseases, cancer, and neurodegenerative disorders.
Propriétés
Numéro CAS |
10408-33-0 |
|---|---|
Nom du produit |
Sulfane;tetraethylazanium |
Formule moléculaire |
C8H22NS+ |
Poids moléculaire |
164.33 g/mol |
Nom IUPAC |
sulfane;tetraethylazanium |
InChI |
InChI=1S/C8H20N.H2S/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1; |
Clé InChI |
PDXVLTXYBDAGQZ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CC.S |
SMILES canonique |
CC[N+](CC)(CC)CC.S |
Synonymes |
Tetraethylammonium hydrogen sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



